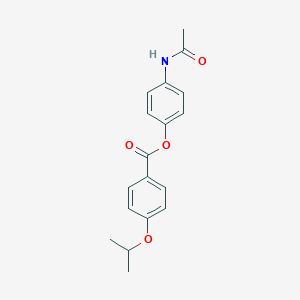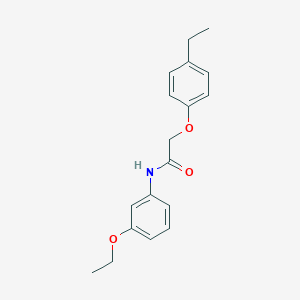![molecular formula C14H17NO4 B267258 Methyl 4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate](/img/structure/B267258.png)
Methyl 4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential as a drug candidate. This compound is an ester derivative of benzoic acid and is commonly referred to as THF-MBCB. In
Mechanism of Action
The mechanism of action of THF-MBCB involves the inhibition of certain enzymes and signaling pathways in the body. THF-MBCB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. THF-MBCB also inhibits the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cancer. Additionally, THF-MBCB has been shown to inhibit the activity of phosphodiesterase (PDE), an enzyme that is involved in the regulation of platelet aggregation.
Biochemical and Physiological Effects:
THF-MBCB has been shown to have significant biochemical and physiological effects in various disease models. Studies have shown that THF-MBCB exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines in the body. Additionally, THF-MBCB has been shown to exhibit anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. THF-MBCB has also been shown to exhibit antiplatelet effects by inhibiting platelet aggregation and reducing thrombus formation.
Advantages and Limitations for Lab Experiments
THF-MBCB has several advantages for lab experiments, including its high purity, stability, and solubility in water. Additionally, THF-MBCB is relatively easy to synthesize and has a low toxicity profile. However, THF-MBCB also has some limitations, including its limited availability and high cost.
Future Directions
There are several future directions for the study of THF-MBCB. One potential direction is to explore the use of THF-MBCB as a novel anti-cancer agent in combination with other chemotherapeutic agents. Another potential direction is to investigate the use of THF-MBCB as a treatment for cardiovascular diseases, such as atherosclerosis and thrombosis. Additionally, further studies are needed to elucidate the precise mechanism of action of THF-MBCB and its potential side effects in humans.
Synthesis Methods
The synthesis method of THF-MBCB involves the reaction of benzoic acid with tetrahydrofuran and methylamine. This reaction produces the intermediate compound, N-benzyloxycarbonyl-methylamine, which is then reacted with methyl 4-bromobenzoate to produce THF-MBCB. This method has been optimized to produce high yields of THF-MBCB with high purity.
Scientific Research Applications
THF-MBCB has been extensively studied for its potential as a drug candidate in various diseases, including cancer, inflammation, and cardiovascular diseases. Studies have shown that THF-MBCB exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways in the body. Additionally, THF-MBCB has been shown to have potential as a novel antiplatelet agent for the treatment of cardiovascular diseases.
properties
Product Name |
Methyl 4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
methyl 4-(oxolan-2-ylmethylcarbamoyl)benzoate |
InChI |
InChI=1S/C14H17NO4/c1-18-14(17)11-6-4-10(5-7-11)13(16)15-9-12-3-2-8-19-12/h4-7,12H,2-3,8-9H2,1H3,(H,15,16) |
InChI Key |
PDKWGDXETCPCJX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCCO2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



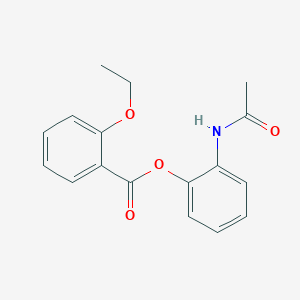
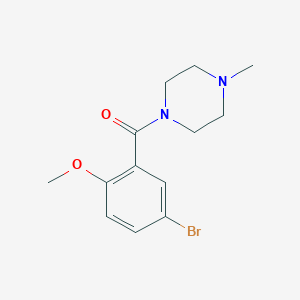
![1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole](/img/structure/B267177.png)
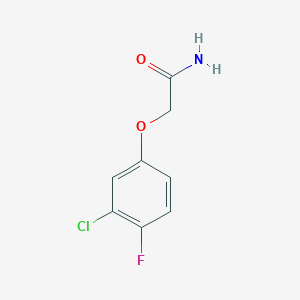
![4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B267184.png)
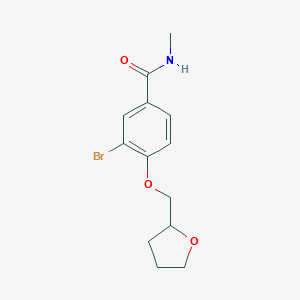
methanone](/img/structure/B267186.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-(2-phenoxyethoxy)benzamide](/img/structure/B267189.png)
![2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267190.png)
![2-({[4-(2-Ethoxyethoxy)phenyl]amino}carbonyl)benzoic acid](/img/structure/B267194.png)
![N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B267195.png)
![N-{3-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B267196.png)
